molecular formula C9H6F3N3 B2867938 4-(Trifluoromethyl)quinazolin-2-amine CAS No. 1780734-37-3

4-(Trifluoromethyl)quinazolin-2-amine

Cat. No.: B2867938
CAS No.: 1780734-37-3
M. Wt: 213.163
InChI Key: DOZREXQIKURZCY-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)quinazolin-2-amine is a chemical compound with the molecular formula C9H6F3N3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Mechanism of Action

Target of Action

The primary target of 4-(Trifluoromethyl)quinazolin-2-amine is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

this compound interacts with its target, the WRN helicase, by binding to its active site . This interaction inhibits the helicase activity of WRN, disrupting the normal process of DNA replication and repair . Additionally, it has been found to inhibit tubulin polymerization, disrupt cellular microtubule networks by targeting the colchicine site, and promote cell cycle arrest of leukemia cells at the G2/M phase .

Biochemical Pathways

The inhibition of WRN helicase by this compound affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The compound’s action also leads to the disruption of microtubule networks, affecting the normal cell cycle and promoting apoptosis .

Result of Action

The action of this compound results in the inhibition of cell proliferation, particularly in cancer cells . It has shown significant growth inhibitory activity against chronic myeloid leukemia cells (K562), erythroleukemia cells (HEL), human prostate cancer cells (LNCaP), and cervical cancer cells (Hela) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression levels of WRN helicase in different cell types can affect the compound’s efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)quinazolin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)quinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone derivatives and substituted quinazolines, which can have different functional groups attached to the quinazoline ring .

Scientific Research Applications

4-(Trifluoromethyl)quinazolin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes and proteins, making them potential candidates for drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)quinazolin-2-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development .

Properties

IUPAC Name

4-(trifluoromethyl)quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-5-3-1-2-4-6(5)14-8(13)15-7/h1-4H,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZREXQIKURZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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